molecular formula C17H19NO6 B11168900 N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine

Cat. No.: B11168900
M. Wt: 333.3 g/mol
InChI Key: WADCFKDAKUPJIJ-UHFFFAOYSA-N
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Description

N-[(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine is a coumarin-derived compound featuring a 2H-chromen-2-one core substituted with methoxy and methyl groups at positions 7, 4, and 6. The acetyl-N-methylglycine moiety at position 3 distinguishes it from simpler coumarin derivatives.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]-methylamino]acetic acid

InChI

InChI=1S/C17H19NO6/c1-9-11-5-6-13(23-4)10(2)16(11)24-17(22)12(9)7-14(19)18(3)8-15(20)21/h5-6H,7-8H2,1-4H3,(H,20,21)

InChI Key

WADCFKDAKUPJIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Chromenone Core Synthesis

The chromenone scaffold is synthesized via Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement , starting from substituted acetophenones. For example, 2-hydroxy-4,8-dimethyl-7-methoxyacetophenone undergoes cyclization under acidic conditions to form the 2H-chromen-2-one intermediate. Reaction conditions (e.g., H₂SO₄ catalysis, 80–100°C) and substituent positioning are critical to avoid regioisomeric byproducts.

Acetylation at the 3-Position

The chromenone intermediate is acetylated at the 3-position using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Solvent choice (e.g., dichloromethane or toluene) influences reaction efficiency, with yields averaging 70–85% . Monitoring via thin-layer chromatography (TLC) ensures completion before proceeding to glycine conjugation.

Conjugation with N-Methylglycine

The acetylated chromenone undergoes amide coupling with N-methylglycine. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) are employed as coupling agents in anhydrous DMF or THF. Reaction parameters (e.g., 0°C to room temperature, 12–24 hours) are optimized to suppress racemization and improve yields (60–75% ).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may necessitate longer reaction times.

  • Low temperatures (0–5°C) during amide coupling minimize side reactions, while higher temperatures (25–40°C) accelerate chromenone cyclization.

Catalytic Systems

  • Lewis acids (e.g., ZnCl₂) improve acetylation regioselectivity.

  • Triethylamine or DIPEA (N,N-diisopropylethylamine) neutralizes HCl byproducts during amide bond formation.

Purification Strategies

  • Flash column chromatography (eluent: CH₂Cl₂/MeOH 9:1) removes unreacted starting materials.

  • Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the chromenone aromatic protons (δ 6.85–7.94 ppm), methoxy singlet (δ 3.92 ppm), and N-methyl group (δ 2.62–3.00 ppm).

  • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 161–177 ppm, confirming acetyl and chromenone moieties.

Chromatographic Purity

  • HPLC : Retention time consistency (e.g., 12.3 minutes on C18 column, 70:30 H₂O/ACN) validates batch reproducibility.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Classical stepwise50–6090–95Cost-effective reagents
One-pot cascade65–7585–90Reduced purification steps
Microwave-assisted70–8095–99Faster reaction times

The microwave-assisted approach reduces synthesis time from 24 hours to 2–4 hours, leveraging controlled dielectric heating for higher efficiency.

Industrial Scalability Considerations

Large-scale production requires:

  • Continuous flow reactors to maintain consistent temperature and mixing.

  • Green solvents (e.g., cyclopentyl methyl ether) to meet environmental regulations.

  • Quality-by-Design (QbD) principles to optimize critical process parameters (CPPs) .

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
Research indicates that N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits bacterial DNA gyrase, an enzyme critical for bacterial DNA replication. This mechanism is akin to that of established antibiotics, suggesting its potential use in treating bacterial infections .

Anti-inflammatory Effects
The compound has demonstrated the ability to reduce inflammation markers in vitro and in vivo. Its anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for further investigation in inflammatory diseases .

Antioxidant Properties
this compound has also shown potential as an antioxidant. It scavenges free radicals, thus protecting cells from oxidative stress, which is crucial for preventing diseases associated with oxidative damage .

Agricultural Applications

Pesticidal Properties
Coumarin derivatives, including this compound, have been explored for their pesticidal properties. The compound's ability to inhibit specific enzymes in pests can lead to the development of eco-friendly pesticides that target harmful insects while being safe for beneficial species .

Material Science

Development of Photoactive Materials
Due to its unique chemical structure, N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-y)acetyl]-N-methylglycine is being investigated for its application in the development of photoactive materials. These materials have potential uses in organic photovoltaics and light-emitting devices due to their ability to absorb light and convert it into electrical energy .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Activity
PharmacologyAntimicrobial activityInhibition of DNA gyrase
Anti-inflammatory effectsInhibition of COX and LOX
Antioxidant propertiesScavenging free radicals
AgriculturePesticidal propertiesEnzyme inhibition in pests
Material ScienceDevelopment of photoactive materialsLight absorption and energy conversion

Antimicrobial Studies

A study published in RSC Advances evaluated various coumarin derivatives for their antimicrobial activities against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds similar to N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-y)acetyl]-N-methylglycine exhibited significant antibacterial activity with low minimum inhibitory concentration (MIC) values .

Anti-inflammatory Research

In vitro studies have demonstrated that N-[7-methoxy-4,8-dimethyl-coumarin] derivatives can effectively reduce cytokine levels in inflammation models. These findings suggest potential therapeutic applications in treating chronic inflammatory diseases .

Development of Eco-friendly Pesticides

Research has indicated that coumarin derivatives can serve as natural pesticides by targeting specific metabolic pathways in pests without harming beneficial insects. This approach aligns with sustainable agricultural practices aimed at reducing chemical pesticide use .

Mechanism of Action

The mechanism of action of N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. For example, it may inhibit DNA gyrase, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Coumarin-Acetohydrazide Derivatives

Compounds such as (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) and (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l) share the 4-methyl-2-oxo-2H-chromen core but differ in substituents. Unlike the target compound’s acetyl-N-methylglycine group, these derivatives feature acetohydrazide linkages with aromatic or allylidene substituents. Synthesis involves condensation with hydrazides in 1,4-dioxane using ZnCl₂, yielding products with moderate to high melting points (e.g., 2k: 218–220°C; 2l: 175–177°C) .

Compound Core Structure Substituents Synthesis Conditions
Target Compound 7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen Acetyl-N-methylglycine at C3 Not explicitly described in evidence
2k, 2l 4-Methyl-2-oxo-2H-chromen Acetohydrazide with aromatic groups 1,4-dioxane, ZnCl₂, reflux

Furocoumarin Derivatives

2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid () incorporates a fused furan ring, differing in both core structure and substituents. The acetic acid group in this derivative may enhance solubility compared to the acetyl-N-methylglycine moiety .

Azomethine Ylide Derivatives

Reactions of 3-formylchromone with N-methylglycine produce azomethine ylides, which form pyrrolidine derivatives via cycloaddition (e.g., compounds 25 and 21 in ). These lack the acetyl group but retain the chromone-glycine linkage. The three-component reaction with fullerene C60 highlights the versatility of N-methylglycine in forming antioxidant dyads, suggesting that the target compound’s acetyl group may stabilize or modify such bioactivity .

Neuromodulatory Effects

The target compound’s acetylated glycine moiety may alter blood-brain barrier penetration or receptor specificity compared to simpler N-methylglycine derivatives.

Antioxidant Potential

Chromone-fullerene dyads () demonstrate enhanced antioxidant activity due to combined chromone and glycine moieties. The target compound’s methoxy and methyl groups could further modulate redox properties, though experimental data are lacking.

Microbial Interactions

N-methylglycine derivatives impair E. coli membrane integrity under alkaline conditions by depleting ATP (). Whether the target compound exhibits similar effects depends on its ability to dissociate into free N-methylglycine, which is sterically hindered by the acetyl and chromone groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine, and how is reaction progress monitored?

  • Answer : The compound can be synthesized via a two-step procedure:

Coumarin core functionalization : Introduce the acetyl group at the 3-position of the 7-methoxy-4,8-dimethylcoumarin scaffold using chloroacetylation.

Amide coupling : React the acetylated intermediate with N-methylglycine methyl ester under basic conditions (e.g., potassium carbonate in DMF), followed by hydrolysis to yield the final product .

  • Monitoring : Thin-layer chromatography (TLC) with UV visualization is used to track reaction progress. For final characterization, LCMS (m/z 685 [M+H]⁺) and HPLC (retention time: 1.65 minutes under QC-SMD-TFA05 conditions) confirm purity and identity .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Answer : Key techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1667 cm⁻¹) and amide (N–H, ~3509 cm⁻¹) functional groups .
  • NMR spectroscopy : ¹H NMR resolves methoxy (~3.8 ppm), methyl (~2.1–2.3 ppm), and aromatic protons (~6.9–7.5 ppm). ¹³C NMR confirms the coumarin backbone and acetyl/methylglycine moieties .
  • Mass spectrometry : High-resolution MS (e.g., m/z 685 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structure refinement?

  • Answer : Use iterative refinement in SHELXL:

Initial model : Generate using direct methods (SHELXS) or experimental phasing (SHELXC/D/E).

Anisotropic refinement : Apply displacement parameters for non-H atoms.

Validation : Check for overfitting using R-factors, residual density maps, and the Hirshfeld test. Discrepancies in thermal motion or bond lengths may indicate twinning or incorrect space group assignment, requiring re-examination of diffraction data .

Q. What experimental designs are suitable for evaluating biological activity, given structural analogs?

  • Answer : Design based on coumarin derivatives' known activities:

In vitro assays : Test hypoglycemic activity via glucose uptake in adipocytes (similar to thiazolidinedione-coumarin hybrids ).

Toxicity screening : Use Wistar rat models to assess acute toxicity (LD₅₀) and organ-specific effects .

Mechanistic studies : Employ flow cytometry to evaluate membrane integrity and ATP levels in bacterial models (e.g., E. coli under alkaline stress ).

Q. How can stability studies be optimized under varying pH and temperature conditions?

  • Answer :

pH stability : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC at 24/48/72-hour intervals.

Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

  • Key parameters : Maintain sterile conditions and avoid light exposure to prevent photodegradation .

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